molecular formula C9H14F3N B2698270 3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane CAS No. 2126162-11-4

3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2698270
CAS No.: 2126162-11-4
M. Wt: 193.213
InChI Key: JCVBAOQMNJSKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane is a synthetically valuable, nitrogen-containing bicyclic compound of significant interest in modern medicinal chemistry and drug discovery. This scaffold is recognized for its structural similarity to tropane alkaloids and its presence in pharmacologically active compounds. The incorporation of the 2,2,2-trifluoroethyl group is a strategic modification that often enhances key properties such as metabolic stability, binding affinity, and lipophilicity, making it a critical feature in the design of bioactive molecules . The 8-azabicyclo[3.2.1]octane architecture serves as a versatile and privileged scaffold in pharmaceutical research. Recent scientific reviews highlight its growing importance and the synthetic efforts dedicated to accessing this framework for the total synthesis of complex target molecules . While research on this specific derivative is ongoing, compounds based on the 8-azabicyclo[3.2.1]octane structure have demonstrated substantial potential across multiple therapeutic areas. For instance, closely related analogues have been investigated as potent and selective antagonists for the mu opioid receptor, which are being explored for the treatment of conditions like opioid-induced bowel dysfunction (OBD) . Other derivatives have been utilized as key intermediates in the synthesis of potent Serotonin-4 receptor agonists or have been incorporated into advanced candidates like ATPFU, a highly potent and specific inhibitor of the mammalian target of rapamycin (mTOR) with potential applications in oncology and neurology . This compound is provided exclusively for Research Use Only. It is strictly intended for laboratory research and chemical synthesis applications and is not certified or intended for diagnostic, therapeutic, or any form of human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

3-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N/c10-9(11,12)5-6-3-7-1-2-8(4-6)13-7/h6-8,13H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVBAOQMNJSKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126162-11-4
Record name 3-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane typically involves the reaction of 8-azabicyclo[3.2.1]octane with 2,2,2-trifluoroethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate nucleophiles under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Nucleophiles like amines, alcohols, or thiols, basic conditions, organic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its trifluoroethyl group enhances lipophilicity, making it a suitable candidate for various chemical modifications .

Key Reactions:

  • Oxidation: Can be oxidized to form ketones or carboxylic acids using reagents such as potassium permanganate.
  • Reduction: Reduction reactions can yield reduced amines.
  • Substitution: The trifluoroethyl group can be replaced with other functional groups through nucleophilic substitution .

Biology

Research indicates that 3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane exhibits potential biological activities:

  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic applications.
  • Receptor Binding: Due to its structural characteristics, it may interact with neurotransmitter receptors, influencing various biological pathways .

Medicine

The compound is being investigated for its therapeutic effects in treating neurological disorders:

  • Neurotransmitter Interaction: Its ability to cross biological membranes enhances its potential as a therapeutic agent targeting neurotransmitter receptors .

Case Study:
In a study examining the effects of similar bicyclic compounds on neurological pathways, researchers found promising results indicating that modifications to the azabicyclo structure can enhance receptor affinity and efficacy .

Industry

In industrial applications, this compound is utilized in developing new materials:

  • Thermal Stability: The compound's unique properties contribute to materials with high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds:

CompoundLipophilicityBiological Activity
8-Azabicyclo[3.2.1]octaneLowerReduced
3-(Trifluoroethyl) DerivativesHigherEnhanced

The presence of the trifluoroethyl group significantly increases the lipophilicity and biological activity compared to its analogs without this substituent .

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as neurotransmitter receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The azabicyclo[3.2.1]octane skeleton provides a rigid framework that can fit into receptor binding sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Activity and Selectivity

The 8-azabicyclo[3.2.1]octane core allows diverse substitutions, each modulating biological activity:

Compound Substituents Key Effects Reference
3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane Trifluoroethyl at C3 High insecticidal activity via bioactivation; enhanced metabolic stability due to fluorine atoms
8-Cyclopropylmethyl-3-[bis(4-fluorophenyl)methoxyethylidenyl] (Compound 22e) Cyclopropylmethyl at C8; bis(4-fluorophenyl)methoxyethylidenyl at C3 Improved lipophilicity and receptor affinity for NK1 antagonism
RTI336 (DAT inhibitor) 3β-(4-Chlorophenyl); 2β-(3-(4-methylphenyl)isoxazole) Selective dopamine transporter (DAT) inhibition; clinical use in addiction treatment
Tesofensine 3-(3,4-Dichlorophenyl); ethoxymethyl at C2 Triple monoamine reuptake inhibition; appetite suppression

Key Observations :

  • Trifluoroethyl Group: Enhances pesticidal activity via bioactivation . Non-fluorinated analogs (e.g., benzyl or cyclopropylmethyl) lack this mechanism.
  • Aromatic Substitutions : Compounds like RTI336 and Tesofensine prioritize aromatic groups (e.g., chlorophenyl) for CNS targeting, contrasting with the trifluoroethyl group’s pesticidal role.
Insecticidal Activity
  • 3-(5-Chloro-3-pyridinyl)-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane-3-carbonitrile : Displays high in vivo efficacy against Heliothis virescens larvae. Bioactivation involves cleavage of the trifluoroethyl group, releasing toxic metabolites .
  • Non-Fluorinated Analogs: Compounds like 8-(4-fluorobenzyl)-8-azabicyclo[3.2.1]octane () lack this bioactivation pathway, resulting in lower pesticidal potency .

Pharmacokinetic and Physicochemical Properties

Parameter 3-(Trifluoroethyl) Derivative 8-Cyclopropylmethyl Analog (22e) RTI336
Lipophilicity (LogP) High (due to CF₃ group) Moderate (cyclopropylmethyl) Moderate (chlorophenyl)
Metabolic Stability Enhanced (fluorine-induced resistance to oxidation) Moderate Low (ester hydrolysis susceptibility)
Bioavailability High (lipophilic + stable) Moderate Variable

Key Insights :

  • The trifluoroethyl group significantly improves metabolic stability and bioavailability compared to non-fluorinated analogs .
  • Chlorophenyl or benzyl substituents (e.g., RTI336) prioritize target binding over metabolic resistance .

Biological Activity

3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is classified as an azabicyclo compound, characterized by its bicyclic structure with a nitrogen atom integrated into the ring system. The presence of the trifluoroethyl group is notable for its potential influence on the compound's biological interactions.

Chemical Information:

  • IUPAC Name: (1R,5S)-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
  • CAS Number: 2649078-96-4
  • Molecular Formula: C9H15F3N2.2ClH
  • Molecular Weight: 281.15 g/mol

1. Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA)

Recent studies have highlighted the compound's role as an inhibitor of NAAA, an enzyme involved in the degradation of palmitoylethanolamide (PEA), which has anti-inflammatory properties. The inhibition of NAAA can enhance the levels of PEA, thereby prolonging its therapeutic effects.

  • IC50 Value: The compound demonstrated a low nanomolar range of inhibitory activity against human NAAA, with an IC50 value reported at approximately 0.042 μM .

2. Anti-Parkinsonian Activity

Research has indicated that derivatives of azabicyclo compounds can exhibit anti-Parkinsonian activity. A study evaluated several analogs for their effects on dopamine levels in the brains of albino mice subjected to drug-induced catatonia.

  • Findings:
    • Compounds B and E showed significant reductions in catatonic responses induced by chlorpromazine.
    • These compounds also elevated dopamine levels in the brain, suggesting a neuroprotective effect .

Case Studies

Case Study 1: NAAA Inhibition
In a pharmacological evaluation, a series of pyrazole azabicyclo[3.2.1]octane derivatives were tested for their ability to inhibit NAAA. The results indicated that modifications to the azabicyclo structure could enhance selectivity and potency against NAAA, with some compounds achieving IC50 values in the low nanomolar range .

Case Study 2: Anti-Parkinsonism Evaluation
A set of synthesized 8-azabicyclo[3.2.1]octane analogs underwent testing for their anti-Parkinsonian effects using the Morpurgo method. Compounds demonstrated varying degrees of effectiveness in reducing drug-induced symptoms and modulating dopamine levels .

Table 1: Summary of Biological Activities

Compound NameBiological ActivityIC50 Value (μM)
This compoundNAAA Inhibition0.042
Azabicyclo Analog BAnti-Parkinsonian ActivityNot specified
Azabicyclo Analog EAnti-Parkinsonian ActivityNot specified

Table 2: Structure-Activity Relationship (SAR) Insights

Compound IDStructure DescriptionNAAA IC50 (μM)
ARN19689Endo-ethoxymethyl-pyrazinyloxy derivative0.042
ARN16186Lead compound with high inhibitory activityNot disclosed

Q & A

Q. What are the recommended synthetic routes for 3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves functionalization of the 8-azabicyclo[3.2.1]octane core. A common approach is nucleophilic substitution at the nitrogen atom using trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates, such as Boc-protected derivatives (e.g., 3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane ), should be characterized via ¹H/¹³C NMR (to confirm regioselectivity) and LC-MS (to verify purity >95%). X-ray crystallography may resolve stereochemical ambiguities in intermediates .

Q. What safety protocols are critical when handling this compound, particularly due to its trifluoroethyl group?

  • Methodological Answer : The trifluoroethyl group introduces potential volatility and reactivity. Researchers should:
  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact .
  • Store the compound in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.
  • In case of exposure, rinse affected areas with water for 15+ minutes and consult a physician immediately .

Q. How can the physicochemical properties of this compound be systematically analyzed?

  • Methodological Answer :
  • LogP/Hydrophobicity : Measure via reverse-phase HPLC using a C18 column and acetonitrile/water gradients .
  • Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (e.g., boiling point ~396°C for related analogs ).
  • Solubility : Use shake-flask methods in PBS/DMSO, monitored by UV-Vis spectroscopy.

Advanced Research Questions

Q. How does stereochemistry at the bicyclo[3.2.1]octane core influence biological activity in derivatives?

  • Methodological Answer : Stereochemical variations (e.g., axial vs. equatorial trifluoroethyl placement) significantly modulate receptor binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like sigma receptors. Validate experimentally via radioligand displacement assays using ³H-labeled analogs . For example, (1R*,5S*) configurations in nitroaryl derivatives show enhanced affinity due to optimal π-stacking .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

  • Methodological Answer : Trifluoroethyl degradation products (e.g., trifluoroacetic acid) may co-elute with the parent compound. Mitigate this by:
  • High-Resolution MS (HRMS) to distinguish isotopic patterns.
  • 2D-LC (LC×LC) with orthogonal columns (e.g., HILIC + RP) for enhanced separation .
  • Spiking experiments with synthetic impurities to confirm retention times.

Q. How can computational models predict the reactivity of the trifluoroethyl group in novel derivatives?

  • Methodological Answer :
  • DFT Calculations (Gaussian/B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
  • MD Simulations (GROMACS) to assess solvation effects on hydrolysis rates.
  • Validate predictions via kinetic studies (e.g., monitoring degradation in buffer solutions using ¹⁹F NMR) .

Q. What strategies address contradictions in structure-activity relationship (SAR) data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols by:
  • Using pan-assay interference compound (PAINS) filters to exclude false positives.
  • Cross-validating results with orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Re-evaluating SAR using free-energy perturbation (FEP) simulations to isolate key binding contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.